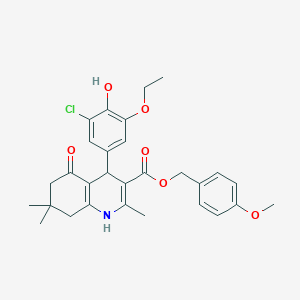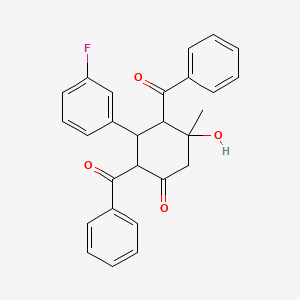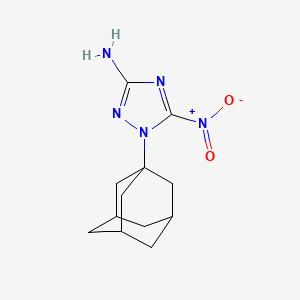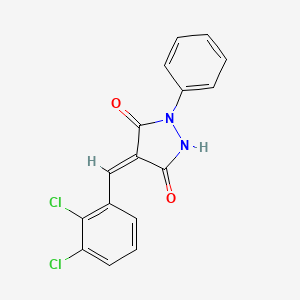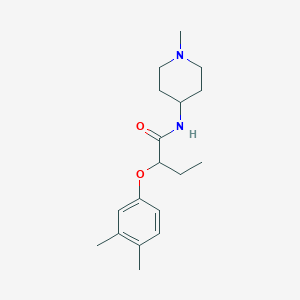![molecular formula C21H18ClNO4S B5068812 phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5068812.png)
phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, commonly known as CMPSG, is a chemical compound that has been widely used in scientific research for various purposes. It is a derivative of glycine and belongs to the class of sulfonyl glycinates. CMPSG has been found to have several biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
CMPSG acts as a glycine receptor agonist, binding to the glycine receptor and activating it. This results in the opening of chloride channels, leading to hyperpolarization of the cell membrane and inhibition of neurotransmitter release. This mechanism of action is responsible for the antinociceptive and anti-inflammatory effects of CMPSG.
Biochemical and physiological effects:
CMPSG has been found to have several biochemical and physiological effects. It has been shown to inhibit the release of glutamate, a neurotransmitter involved in pain transmission. This results in the antinociceptive effects of CMPSG. It has also been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, CMPSG has been found to inhibit the growth of cancer cells by inducing apoptosis.
实验室实验的优点和局限性
One of the main advantages of using CMPSG in lab experiments is its specificity for the glycine receptor. This allows researchers to study the role of glycine receptors in various biological processes. However, one of the limitations of using CMPSG is its low solubility in water, which can make it difficult to administer in some experiments. Additionally, CMPSG has a short half-life, which can make it difficult to maintain a consistent concentration in experiments.
未来方向
There are several potential future directions for the use of CMPSG in scientific research. One potential direction is the development of new analgesic drugs based on the antinociceptive effects of CMPSG. Another potential direction is the development of new cancer therapies based on the ability of CMPSG to inhibit the growth of cancer cells. Additionally, the anti-inflammatory properties of CMPSG make it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the potential applications of CMPSG in these areas.
合成方法
The synthesis of CMPSG involves the reaction of 3-chlorobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine ethyl ester to yield CMPSG.
科学研究应用
CMPSG has been used in various scientific research studies, including those related to neuroscience, cancer, and inflammation. In neuroscience, CMPSG has been used as a tool to study the role of glycine receptors in the central nervous system. It has also been found to have antinociceptive effects, making it a potential candidate for the development of new analgesic drugs. In cancer research, CMPSG has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Inflammation research has also shown that CMPSG has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
phenyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c1-16-10-12-20(13-11-16)28(25,26)23(18-7-5-6-17(22)14-18)15-21(24)27-19-8-3-2-4-9-19/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOZLBQNNUKKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5068770.png)
![N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5068781.png)
![N-{1-[1-(cyclopropylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5068793.png)
